molecular formula C19H18N4O B12162155 N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12162155
M. Wt: 318.4 g/mol
InChI Key: TZOTVGLRTBFORX-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-benzimidazole with an appropriate ethyl halide to form the benzimidazole-ethyl intermediate. This intermediate is then reacted with 1-methyl-1H-indole-4-carboxylic acid under amide coupling conditions to yield the final product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of reduced amine derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic drugs.

    Indole derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions, respectively.

Uniqueness

N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is unique due to the combination of both benzimidazole and indole moieties in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C19H18N4O/c1-22-11-9-14-15(5-4-8-17(14)22)19(24)20-10-12-23-13-21-16-6-2-3-7-18(16)23/h2-9,11,13H,10,12H2,1H3,(H,20,24)

InChI Key

TZOTVGLRTBFORX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCN3C=NC4=CC=CC=C43

Origin of Product

United States

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